6-(Benzylamino)-2-chloro-4-methylpyridine-3-carbonitrile
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Overview
Description
6-(Benzylamino)-2-chloro-4-methylpyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzylamino group, a chloro substituent, a methyl group, and a carbonitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylamino)-2-chloro-4-methylpyridine-3-carbonitrile typically involves the reaction of 2-chloro-4-methylpyridine-3-carbonitrile with benzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the nucleophilic substitution of the chloro group by the benzylamino group, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Benzylamino)-2-chloro-4-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the carbonitrile group to an amine or other reduced forms.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
6-(Benzylamino)-2-chloro-4-methylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Benzylamino)-2-chloro-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also modulate enzyme activity or receptor binding, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Benzylaminopurine: A synthetic cytokinin used in plant growth regulation.
2-Chloro-4-methylpyridine: A precursor in the synthesis of various pyridine derivatives.
Benzylamine: A simple amine used in organic synthesis and as a building block for more complex molecules.
Uniqueness
6-(Benzylamino)-2-chloro-4-methylpyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C14H12ClN3 |
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Molecular Weight |
257.72 g/mol |
IUPAC Name |
6-(benzylamino)-2-chloro-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12ClN3/c1-10-7-13(18-14(15)12(10)8-16)17-9-11-5-3-2-4-6-11/h2-7H,9H2,1H3,(H,17,18) |
InChI Key |
WDIWKTVBFXUQAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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